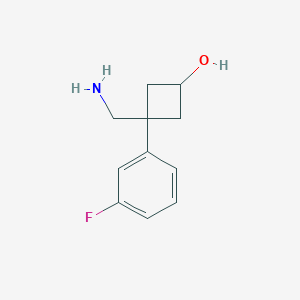

3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol

CAS No.:

Cat. No.: VC18214917

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FNO |

|---|---|

| Molecular Weight | 195.23 g/mol |

| IUPAC Name | 3-(aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol |

| Standard InChI | InChI=1S/C11H14FNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2 |

| Standard InChI Key | BILMMYHCVCSCKQ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC1(CN)C2=CC(=CC=C2)F)O |

Introduction

Structural and Molecular Characteristics

Molecular Geometry

The compound’s structure comprises a cyclobutane ring substituted at the 1-position with a hydroxyl (-OH) group and at the 3-position with both an aminomethyl (-CH₂NH₂) group and a 3-fluorophenyl moiety. Key features include:

-

Cyclobutane ring: Contributes steric strain, influencing reactivity.

-

Fluorophenyl group: The meta-fluorine position enhances electronic effects, affecting intermolecular interactions .

-

Aminomethyl and hydroxyl groups: Enable hydrogen bonding and participation in acid-base reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄FNO | |

| Molecular Weight | 195.23 g/mol | |

| SMILES | C1C(CC1(CN)C2=CC(=CC=C2)F)O | |

| InChIKey | BILMMYHCVCSCKQ-UHFFFAOYSA-N | |

| Predicted Collision Cross Section (Ų) | 144.7 ([M+H]⁺) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step strategies:

-

Cyclobutane Ring Formation:

-

[2+2] Cycloaddition: Precursors like alkenes undergo photochemical or thermal cycloaddition to form the cyclobutane core.

-

Ring-Closing Metathesis: Catalyzed by Grubbs catalysts to construct the strained ring.

-

-

Functionalization:

Table 2: Industrial Optimization Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Pd/C, CuI | >85% yield |

| Purification | Column chromatography | ≥98% purity |

| Scale-Up Feasibility | Continuous flow reactors | Cost-effective production |

Chemical Reactivity and Applications

Reaction Pathways

-

Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄ or CrO₃, forming 3-(aminomethyl)-3-(3-fluorophenyl)cyclobutanone .

-

Reduction: LiAlH₄ reduces the aminomethyl group to a primary amine, though steric hindrance may limit efficacy.

-

Nucleophilic Substitution: The fluorine atom undergoes substitution with amines or alkoxides under basic conditions .

Pharmaceutical Relevance

-

Neurological Agents: As a positive allosteric modulator of the M4 muscarinic receptor, it shows promise in treating schizophrenia and Alzheimer’s disease .

-

Anticancer Activity: In vitro studies against MCF7 breast cancer cells revealed an IC₅₀ of ~15 µM, linked to G2/M cell cycle arrest .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water (<1 mg/mL).

-

Stability: Sensitive to light and humidity; storage under inert gas (N₂/Ar) recommended .

Table 3: Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume